Isotopic Enrichment Benchmarking vs. Alternative Standards
Commercial preparations of 2'-deoxycytidine-2'-13C are certified to isotopic enrichment of ≥99 atom % 13C, with chemical purity ≥98% . This enrichment specification is equivalent to that reported for the 1'-13C regioisomer (99 atom % 13C) and exceeds the purity threshold (≥95%) typically required for stable isotope-labeled internal standards in regulated bioanalysis [1][2].
| Evidence Dimension | Isotopic enrichment (atom % 13C) and chemical purity |
|---|---|
| Target Compound Data | 99 atom % 13C enrichment; 98% chemical purity |
| Comparator Or Baseline | 2'-Deoxycytidine-1'-13C: 99 atom % 13C enrichment; unlabeled 2'-deoxycytidine: 0 atom % 13C enrichment |
| Quantified Difference | Target compound matches the enrichment of the alternative regioisomer (both 99 atom %); +99 atom % enrichment vs. unlabeled compound |
| Conditions | Vendor certificate of analysis data; analytical methods unspecified |
Why This Matters
This confirms that 2'-deoxycytidine-2'-13C meets the same quality threshold as alternative labeled nucleosides for use as an internal standard, ensuring procurement decisions can be based on position-specific experimental requirements rather than purity trade-offs.
- [1] BOC Sciences. 2'-Deoxycytidine-1'-13C Product Specifications. 2025. View Source
- [2] Wuxi AppTec DMPK Service. Internal Standards in LC-MS Bioanalysis: Which, When, and How (Purity Requirements for SIL-IS). 2025. View Source
